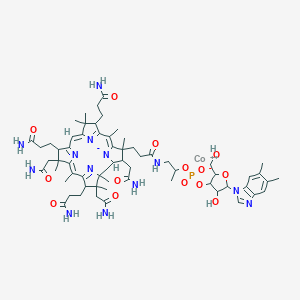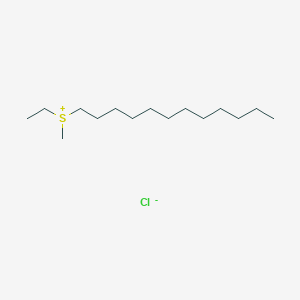![molecular formula C12H13N3O3S B224659 N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a sulfonamide derivative, which has been synthesized using different methods. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies.
Mecanismo De Acción
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MPA has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a vital role in gene expression.
Efectos Bioquímicos Y Fisiológicos
MPA has several biochemical and physiological effects. Studies have shown that MPA can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. MPA has also been found to have anti-inflammatory properties and can inhibit the activity of inflammatory cytokines. Additionally, MPA has been found to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using MPA in lab experiments is its high potency and specificity. MPA has been found to have a high affinity for carbonic anhydrase and histone deacetylases, making it an ideal candidate for various research studies. However, one of the limitations of using MPA in lab experiments is its potential toxicity. Studies have shown that MPA can be toxic to certain cell types, and caution should be exercised when using MPA in lab experiments.
Direcciones Futuras
The potential applications of MPA in various fields of scientific research are extensive. Some of the future directions for research on MPA include its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Further studies are also needed to understand the mechanism of action of MPA and to identify potential side effects and toxicity issues. Additionally, studies are needed to explore the potential use of MPA in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, MPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies. Further research is needed to fully understand the potential applications of MPA and its mechanism of action.
Métodos De Síntesis
The synthesis of MPA has been achieved using different methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxamide, followed by the addition of acetic anhydride. Both methods have been found to be effective in synthesizing MPA.
Aplicaciones Científicas De Investigación
MPA has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of MPA is in the field of cancer research. Studies have shown that MPA has anti-cancer properties and can inhibit the growth of cancer cells. MPA has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide |
|---|---|
Fórmula molecular |
C12H13N3O3S |
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
N-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-9-7-8-15(14-9)19(17,18)12-5-3-11(4-6-12)13-10(2)16/h3-8H,1-2H3,(H,13,16) |
Clave InChI |
WLPZUPNLGCIWCP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)





![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)



